The synthesis of desoxo-palbociclib involves several key steps that modify the structure of palbociclib to enhance its pharmacological properties. The methods typically include:
The detailed synthetic routes can vary but generally aim to optimize yield and purity while minimizing environmental impact .
Desoxo-palbociclib shares a similar molecular structure with palbociclib but incorporates specific modifications that alter its pharmacokinetic properties.
The structural modifications aim to enhance binding affinity to cyclin-dependent kinases while reducing off-target effects, which is critical for improving therapeutic outcomes in cancer treatment .
Desoxo-palbociclib participates in several chemical reactions that are pivotal for its synthesis and biological activity:
Technical details regarding these reactions typically involve specific catalysts or reagents that facilitate the desired transformations while maintaining high yields .
Desoxo-palbociclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinases 4 and 6. This inhibition leads to:
The detailed mechanism involves complex interactions at the molecular level that are still being elucidated through ongoing research.
Desoxo-palbociclib exhibits several notable physical and chemical properties:
These properties are critical for determining how desoxo-palbociclib can be formulated for clinical use and how it behaves within biological systems .
The primary application of desoxo-palbociclib lies within oncology:
Emerging studies continue to explore its efficacy against various cancer types and its potential role in overcoming drug resistance observed with other therapies .
Pharmaceutical impurities are unintended chemical entities that arise during drug synthesis, manufacturing, or storage. They are classified as:
Desoxo-palbociclib exemplifies a process-related impurity, formed during the synthesis of Palbociclib—a CDK4/6 inhibitor for advanced breast cancer [7] [9]. Such impurities necessitate rigorous control as they may alter drug efficacy, stability, or safety. Regulatory guidelines like ICH Q3A(R2) mandate identification and quantification of impurities exceeding thresholds (e.g., ≥0.10% for daily doses ≤2g) [10].
Table 1: Classification of Pharmaceutical Impurities
Type | Origin | Example |
---|---|---|
Organic | Synthesis byproducts | Desoxo-palbociclib |
Inorganic | Metal catalysts | Palladium residues |
Residual solvents | Reaction media | Acetonitrile |
Desoxo-palbociclib (CAS No. 2204863-06-7) is structurally characterized as 8-cyclopentyl-6-ethenyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one [1] [3]. Its molecular formula is C₂₄H₂₉N₇O (MW: 431.53 g/mol), appearing as a light-yellow solid with low solubility in DMSO [1] [4].
Structural Differentiation:
Functional Impact:
Table 2: Properties of Desoxo-palbociclib
Property | Value |
---|---|
CAS Number | 2204863-06-7 |
Synonyms | Palbociclib Impurity D, Vinyl impurity |
Molecular Formula | C₂₄H₂₉N₇O |
Appearance | Light-yellow solid |
Storage Conditions | 2-8°C (light-sensitive) |
Desoxo-palbociclib is subject to three key ICH guidelines for impurity control:
1. ICH Q3A(R2):
2. ICH Q3B(R2):
3. ICH M7(R1):
Analytical Compliance:
Regulatory submissions must include validated HPLC/LC-MS methods to quantify Desoxo-palbociclib at ≥0.05% [3] [6]. For example, USP/EP monographs for Palbociclib specify acceptance criteria for this impurity [3].
Table 3: ICH Impurity Control Guidelines
Guideline | Scope | Requirements for Desoxo-palbociclib |
---|---|---|
ICH Q3A(R2) | Drug substances | Threshold-based identification/qualification |
ICH Q3B(R2) | Drug products | Stability monitoring & specification setting |
ICH M7(R1) | Mutagenic impurities | QSAR/toxicology assessment |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4